molecular formula C6H10F2N2O B6203295 [(3,3-difluorocyclobutyl)methyl]urea CAS No. 1880721-38-9

[(3,3-difluorocyclobutyl)methyl]urea

Cat. No.: B6203295
CAS No.: 1880721-38-9
M. Wt: 164.2
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Description

[(3,3-difluorocyclobutyl)methyl]urea is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a urea moiety. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,3-difluorocyclobutyl)methyl]urea involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with methylamine, followed by the addition of urea. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(3,3-difluorocyclobutyl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3,3-difluorocyclobutyl)methyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3,3-difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

[(3,3-difluorocyclobutyl)methyl]urea can be compared with other similar compounds, such as:

Q & A

Q. What are the optimal synthetic routes for [(3,3-difluorocyclobutyl)methyl]urea, and how do reaction parameters influence yield?

Basic
The synthesis typically involves functionalizing the cyclobutyl core. A plausible route starts with (3,3-difluorocyclobutyl)methanol (CAS: 681128-39-2, ), which can be oxidized to the corresponding aldehyde or carboxylic acid. Subsequent conversion to an isocyanate intermediate via Curtius or Hofmann rearrangement, followed by reaction with ammonia or a primary amine, yields the urea derivative. Critical parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance isocyanate formation.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) improve reaction homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic
Key techniques include:

  • ¹⁹F NMR : Fluorine’s strong electronegativity produces distinct shifts (δ ~ -100 to -150 ppm) for the difluorocyclobutyl group .
  • ¹H NMR : Methyl protons adjacent to the urea group appear as triplets (δ ~ 3.0–3.5 ppm) due to coupling with fluorine.
  • IR Spectroscopy : Urea carbonyl stretches (C=O) at ~1640–1680 cm⁻¹ confirm functional group integrity.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., calculated m/z for C₆H₁₀F₂N₂O: 188.08) .

Q. How does the difluorocyclobutyl moiety influence the compound’s pharmacokinetic properties?

Advanced
The difluorocyclobutyl group enhances metabolic stability and bioavailability by:

  • Steric Effects : Bulky cyclobutyl ring reduces enzymatic degradation.
  • Electronic Effects : Fluorine’s electronegativity increases lipophilicity, improving membrane permeability.
  • Conformational Rigidity : Restricts rotational freedom, enhancing target binding specificity. Comparative studies with non-fluorinated analogs (e.g., cyclobutylmethylurea) show ~2× longer half-life .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced
Contradictions may arise from:

  • Purity Variance : Ensure ≥95% purity (HPLC-UV) to exclude impurities affecting assays .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors).
  • Structural Confounders : Compare with analogs (e.g., 3-bromo-N-(3,3-difluorocyclobutyl)benzamide ) to isolate substituent effects.
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding mode inconsistencies .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced

  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) predicts CCS values (e.g., 149.2 Ų for [M+H]⁺), aiding LC-MS method optimization .
  • LogP Calculation : Tools like ChemAxon or MOE estimate lipophilicity (predicted LogP ~1.8), critical for ADME profiling.
  • DFT Studies : Assess electronic effects of fluorine substituents on urea’s hydrogen-bonding capacity .

Q. What purification strategies maximize yield and purity for this compound?

Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc, 4:1 to 1:1).
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts .

Q. How does the compound interact with biological targets such as enzymes or receptors?

Advanced
Mechanistic insights include:

  • Hydrogen Bonding : Urea’s carbonyl and NH groups form H-bonds with catalytic residues (e.g., in IDH1 inhibition, as seen in ivosidenib derivatives ).
  • Fluorine Interactions : Difluorocyclobutyl groups engage in van der Waals contacts with hydrophobic pockets (e.g., in kinase binding sites).
  • SAR Studies : Modifying the cyclobutyl substituents (e.g., bromine vs. fluorine) alters binding affinity by up to 10-fold .

Q. What are the stability profiles of this compound under varying storage conditions?

Basic

  • Temperature : Store at -20°C in amber vials to prevent thermal degradation.
  • Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis of the urea group.
  • pH Stability : Stable in neutral buffers (pH 6–8); acidic/basic conditions promote decomposition .

Q. How can researchers design analogs to optimize target selectivity?

Advanced

  • Substituent Screening : Replace the methyl group with bioisosteres (e.g., ethyl, trifluoromethyl) to balance steric and electronic effects.
  • Fragment-Based Design : Use X-ray crystallography to identify key binding motifs (e.g., cyclobutyl ring positioning).
  • In Silico Mutagenesis : Tools like Rosetta predict mutation impacts on binding energy .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Advanced

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with purified targets.
  • CRISPR Knockout Models : Confirm target dependency (e.g., IDH1-mutant cell lines ).
  • Metabolomic Profiling : LC-MS tracks downstream metabolic changes (e.g., α-KG levels in leukemia models) .

Properties

CAS No.

1880721-38-9

Molecular Formula

C6H10F2N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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